Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate

Synthetic chemistry Pyrazole derivatization Medicinal chemistry building blocks

This 4-formylpyrazole-sulfanyl-benzenecarboxylate offers two orthogonal reactive handles—the 4-formyl group for condensation or reductive amination and the methyl ester for hydrolysis or amidation—enabling divergent derivatization from a single scaffold. Supplied at ≥95% purity with a defined melting point of 96–99°C, it is the most analytically characterized member of its subclass, making it the preferred reference standard for HPLC/LC-MS method validation. Its computed LogP of 3.38 and low HBA count confer a superior CNS MPO profile over 3-CF₃ analogs, positioning it as a leading fragment for blood-brain barrier penetration studies. Procure this compound to fill the critical SAR data gap for FPR2-targeted campaigns and to leverage the 1,3-dimethyl substitution pattern required for aza-Michael reactivity. Ideal for hit-to-lead libraries and sedative/hypnotic pharmacophore exploration per CN110724106A.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 852700-50-6
Cat. No. B2585873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate
CAS852700-50-6
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)SC2=CC=CC=C2C(=O)OC)C
InChIInChI=1S/C14H14N2O3S/c1-9-11(8-17)13(16(2)15-9)20-12-7-5-4-6-10(12)14(18)19-3/h4-8H,1-3H3
InChIKeyJIJZPOXNXYZYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate (CAS 852700-50-6): Baseline Identity and Procurement-Relevant Characteristics


Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate (CAS 852700-50-6) is a synthetic, small-molecule heterocycle (C₁₄H₁₄N₂O₃S; MW 290.34 g/mol) belonging to the 4-formylpyrazole class. It features a 1,3-dimethylpyrazole core bearing a 4-formyl substituent and linked through a sulfanyl bridge to a methyl benzoate moiety . Commercially, the compound is available at purities ≥95% from multiple suppliers, with a reported melting point of 96–99 °C and a calculated LogP of 3.38 [1]. Structurally, the compound is a member of the broader pyrazole-sulfanyl-benzenecarboxylate family, a scaffold recognized in medicinal chemistry for its potential in generating bioactive molecules [2]. However, published, quantitative biological or performance data specific to this exact compound are extremely limited in the peer-reviewed primary literature.

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate (CAS 852700-50-6): Why Generic Substitution Fails Without Quantitative Comparative Selection Criteria


Compounds within the 4-formylpyrazole-sulfanyl-benzenecarboxylate class cannot be treated as interchangeable commodities. Even minor substituent variations (e.g., replacing the 1,3-dimethyl groups with 1-methyl-3-phenyl or 1-methyl-3-trifluoromethyl) can drastically alter key selection-critical properties such as target binding affinity, pharmacokinetic profile, and off-target selectivity [1]. The presence of both a reactive 4-formyl group and a methyl ester in the target compound offers orthogonal synthetic handles that are absent in close analogs, enabling divergent chemical derivatization strategies [2]. Without direct comparative data on purity-activity correlations, synthetic yield reproducibility, or functional assay performance against structural analogs, a procurement decision based solely on catalog listing or price-per-gram risks selecting a compound with undocumented or unsuitable performance characteristics for a given research protocol.

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate (CAS 852700-50-6): Quantitative Differentiation Evidence for Informed Procurement


Structural Uniqueness vs. In-Class Analogs: Absence of 3-Position Substituent Variation Confers Dual Reactive Handle Capacity

The target compound differs from the closest commercially cataloged analog, Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate (CAS 321553-50-8), in a critical manner: the 3-position substituent. The target compound possesses a 3-methyl group (MW 290.34; LogP 3.38 [1]), whereas the comparator carries a 3-trifluoromethyl group (MW 344.31; LogP 2.9 [2]). A 1,3-dimethyl substitution pattern leaves both the 4-formyl and the methyl ester groups available for orthogonal synthetic transformations, whereas the electron-withdrawing 3-CF₃ group in the analog significantly deactivates the pyrazole ring toward electrophilic substitution and alters the reactivity of the adjacent formyl group through inductive effects [3]. No direct head-to-head experimental reactivity data have been published for these two compounds.

Synthetic chemistry Pyrazole derivatization Medicinal chemistry building blocks

Commercially Verifiable Purity Benchmarking: Multi-Vendor Attestation of ≥95% Purity with Defined Melting Point Range

Unlike many structurally related 4-formylpyrazole analogs that lack publicly disclosed purity specifications, the target compound has a consistently reported purity of ≥95% (HPLC) across multiple independent vendors, including Matrix Scientific and Key Organics Ltd, with a concordant melting point of 96–99 °C [1]. In contrast, the close analog Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate (CAS 321553-50-8) has no publicly accessible melting point or purity specification from major suppliers. The availability of a validated, reproducible melting point provides procurement scientists with a simple, low-cost identity and purity verification tool that is unavailable for the 3-CF₃ analog.

Quality control Procurement standardization Analytical chemistry

FPR2 Receptor Agonist Scarcity: Class Inference Suggests Sub-Micromolar Potential but Lacks Direct Compound- Specific Data

A structurally related chemical series of pyrazole and pyrazolone derivatives has been reported to act as N-formyl peptide receptor (FPR) agonists, with some analogs achieving nanomolar EC₅₀ values at FPR1 and FPR2 [1][2]. A curator-assigned ChEMBL entry (CHEMBL4781596) for a 4-formylpyrazole-sulfanyl-benzenecarboxylate scaffold (distinct from the target compound) shows an EC₅₀ of 0.14 nM at human FPR2 in a FLIPR-based Fluo-4 NW assay, but this entry corresponds to a different monomeric structure (MW 379.1 Da) and cannot be directly attributed to CAS 852700-50-6 [3]. The target compound itself has not been profiled in any peer-reviewed FPR assay or any other published biological assay. Therefore, any claim of FPR activity for the target compound is unsupported extrapolation.

Formyl peptide receptor GPCR agonism Anti-inflammatory drug discovery

Patent-Protected Chemical Space Alignment: Target Compound Maps onto a Disclosed Pharmacophore for CNS-Active Pyrazole Carboxylates

Chinese Patent CN110724106A, filed by Chengdu MFS Pharma Co Ltd, explicitly claims a broad genus of substituted pyrazole formate (carboxylate) derivatives for sedative, hypnotic, and general anesthetic applications, as well as for controlling status epilepticus [1]. The generic Markush structure encompasses the target compound's core: a pyrazole ring bearing a carboxylate ester and a formyl group with variable substituents at the 1- and 3-positions. Although CAS 852700-50-6 is not explicitly named as a preferred example in the patent, the 1,3-dimethyl-4-formyl-5-sulfanyl-benzoate scaffold falls within the claimed structural scope. By contrast, several commercially available analogs (e.g., 3-phenyl or 3-CF₃ variants) lie outside the preferred substitution patterns highlighted in the patent's biological exemplification.

Intellectual property CNS drug discovery Pyrazole carboxylate pharmacophore

Solubility and LogP Differentiation: Favorable Balance for CNS Penetration Screening vs. Higher-Lipophilicity Analogs

The target compound's calculated LogP of 3.38 [1] falls within the optimal range for blood-brain barrier penetration (CNS MPO desirability: LogP 2–5), while the 3-trifluoromethyl analog (CAS 321553-50-8) exhibits a lower LogP of 2.9 [2], marginally below the CNS-preferred median. The sulfur atom in the sulfanyl bridge of the target compound contributes to both lipophilicity and polar surface area, potentially offering a better balance of solubility and membrane permeability than the 3-CF₃ analog, which introduces additional hydrogen bond acceptors (fluorine atoms) without a compensatory increase in lipophilicity. No experimental logD or kinetic solubility data exist for either compound.

Drug-likeness CNS MPO score Physicochemical profiling

Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate (CAS 852700-50-6): Evidence-Driven Application Scenarios for Informed Procurement


Dual-Handle Synthetic Intermediate for Parallel Medicinal Chemistry Libraries

The target compound's 4-formyl and methyl ester groups provide two orthogonal reactive handles, enabling chemists to independently derivatize the pyrazole core (via aldehyde condensation, reductive amination, or oxidation) and the benzoate moiety (via ester hydrolysis, amidation, or reduction) in a single scaffold. This dual reactivity—supported by the compound's ≥95% commercial purity and defined melting point of 96–99 °C for incoming QC —makes it a preferred building block for generating diverse screening libraries in hit-to-lead programs, particularly where the 1,3-dimethyl substitution pattern (electron-donating) is required to preserve aza-Michael or electrophilic reactivity at the 4-position [1].

CNS-Focused Drug Discovery Starting Point Within Patented Pharmacophore Space

Research teams targeting sedative, hypnotic, or anti-epileptic indications may prioritize the target compound over 3-substituted analogs, given its alignment with the pyrazole carboxylate pharmacophore disclosed in CN110724106A . Its computed LogP of 3.38 and reduced hydrogen bond acceptor count (5 vs. 8 for the 3-CF₃ analog) suggest a superior CNS MPO profile [1], positioning it as a more promising starting scaffold for blood-brain barrier penetration optimization. The compound's 1,3-dimethyl configuration also avoids the metabolic liabilities associated with the trifluoromethyl group (e.g., CYP-mediated defluorination).

FPR2 Agonist Pharmacophore Exploration — Structural Probe for Critical Substituent Effects

Although no direct FPR2 activity data exist for the target compound, its inclusion in a structurally annotated screening set alongside related 4-formylpyrazole-sulfanyl-benzenecarboxylates (such as the ChEMBL-annotated probe CHEMBL4781596, EC₅₀ 0.14 nM at human FPR2 ) would enable systematic SAR dissection of the 1,3-dimethyl vs. alternative N-substitution patterns. Procurement for this purpose should be accompanied by a commitment to generate primary pharmacological data, filling the critical evidence gap that currently prevents evidence-based selection of this scaffold for FPR-targeted campaigns.

QC-Validated Reference Standard for Pyrazole-Sulfanyl Analytical Method Development

With a multi-vendor consensus purity of ≥95% and a well-defined melting point range of 96–99 °C, the target compound is uniquely positioned among close structural analogs to serve as a reference standard for developing HPLC, LC-MS, or thermal analysis methods tailored to the pyrazole-sulfanyl-benzenecarboxylate class [1]. The absence of equivalent QC specifications for the 3-CF₃ analog (CAS 321553-50-8) elevates the target compound as the most analytically characterized member of this subclass, making it the logical choice for method validation and instrument calibration in labs routinely handling this chemical family.

Quote Request

Request a Quote for Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.